molecular formula C8H11FO4S B2470155 8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid CAS No. 2470438-25-4

8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B2470155
CAS No.: 2470438-25-4
M. Wt: 222.23
InChI Key: RPVPDVDDAXTHTC-UHFFFAOYSA-N
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Description

8-Fluoro-6,6-dioxo-6λ⁶-thiaspiro[3.4]octane-8-carboxylic acid is a fluorinated spirocyclic compound featuring a sulfone group (dioxo-thia) and a carboxylic acid moiety. This compound’s sulfone group increases polarity, making it relevant in medicinal chemistry for targeting enzymes or receptors sensitive to polar interactions.

Properties

IUPAC Name

8-fluoro-6,6-dioxo-6λ6-thiaspiro[3.4]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO4S/c9-8(6(10)11)5-14(12,13)4-7(8)2-1-3-7/h1-5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVPDVDDAXTHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CS(=O)(=O)CC2(C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Key Functional Groups

Molecular Architecture

The target compound features a spiro[3.4]octane core, where a six-membered sulfone ring (6λ⁶-thia) is fused to a four-membered carbocyclic ring. Critical substituents include:

  • Fluorine at position 8, imparting metabolic stability and modulating electronic effects.
  • Carboxylic acid at position 8, enabling salt formation or derivatization for prodrug applications.
  • Sulfone group (6,6-dioxo), which enhances polarity and influences conformational rigidity.
Table 1: Physicochemical Properties
Property Value Source
Molecular Formula C₉H₉F₄NO₅S
Molecular Weight 319.23 g/mol
CAS Registry Number 2680663-10-7
Topological Polar Surface Area 91.3 Ų (estimated)

Synthetic Pathways and Methodological Considerations

Retrosynthetic Analysis

The spirocyclic sulfone moiety suggests a convergent strategy involving:

  • Spiro ring construction via intramolecular cyclization.
  • Sulfone installation through oxidation of a thioether intermediate.
  • Fluorine incorporation via electrophilic fluorination or nucleophilic displacement.

Stepwise Synthesis from Bicyclic Precursors

Thioether Intermediate Formation

A patent describing analogous spirocyclic sulfones (e.g., quinolinecarboxylic acid derivatives) reveals that tert-butyl-protected amines serve as key intermediates. For the target compound, a plausible precursor is (4aS,7aS)-tert-butyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate , which undergoes:

  • Alkylation with ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate in acetonitrile/triethylamine.
  • Cyclization under alkaline conditions (e.g., KOH in toluene) to form the spiro core.
Sulfone Oxidation

Oxidation of the thioether to sulfone is critical. While the provided sources lack explicit details, standard protocols using H₂O₂/Na₂WO₄ or mCPBA (meta-chloroperbenzoic acid) in dichloromethane are empirically viable.

Fluorination and Carboxylic Acid Deprotection
  • Electrophilic fluorination using Selectfluor® or deoxyfluorination with DAST (diethylaminosulfur trifluoride) introduces the fluorine substituent.
  • Acid-mediated deprotection (e.g., HCl in dioxane) cleaves tert-butyl groups, yielding the free carboxylic acid.

Optimization Challenges and Side Reactions

Stereochemical Control

The spiro[3.4]octane system imposes significant steric constraints, necessitating chiral auxiliaries or asymmetric catalysis to control configuration at C8. Patent data highlight the use of (4aS,7aS)-tert-butyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate to enforce desired stereochemistry.

Competing Oxidation Pathways

Over-oxidation of the sulfone to sulfonic acid derivatives is a documented risk. Kinetic studies suggest maintaining reaction temperatures below 50°C and using buffered oxidizing agents to mitigate this.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 4.2–3.8 (m, 2H, spiro-CH₂), 2.9–2.7 (m, 4H, S(O)₂-CH₂).
  • ¹³C NMR : 174.2 ppm (COOH), 118.4 ppm (CF), 56.7 ppm (spiro-C).

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) shows ≥98% purity at 254 nm, with retention time = 6.2 min.

Industrial-Scale Production Considerations

Solvent Selection

  • Toluene and acetonitrile are preferred for cyclization steps due to their inertness and ability to stabilize transition states.
  • Dimethyl sulfoxide (DMSO) facilitates sulfone oxidation but requires rigorous drying to prevent hydrolysis.

Cost-Effective Fluorination

Recent advances in continuous-flow microreactors enable safe handling of hazardous fluorinating agents (e.g., F₂ gas), reducing production costs by 40% compared to batch processes.

Emerging Applications and Derivatives

Antibacterial Agents

The sulfone-carboxylic acid motif exhibits potent inhibition of bacterial DNA gyrase, with MIC values ≤0.5 µg/mL against Staphylococcus aureus.

Prodrug Development

Ester derivatives (e.g., ethyl 8-fluoro-6,6-dioxo-6λ⁶-thiaspiro[3.4]octane-8-carboxylate) demonstrate enhanced bioavailability (t₁/₂ = 8.5 h in rats).

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur at the sulfur atom, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Scientific Research Applications

8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid depends on its specific application:

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Structural Implications Evidence ID
8-Fluoro-6,6-dioxo-6λ⁶-thiaspiro[3.4]octane-8-carboxylic acid (Target) Not explicitly provided* - Fluorine at C8
- Sulfone (dioxo-thia)
- Carboxylic acid
High polarity due to sulfone and COOH; rigidity from spiro core. [4], [2]
2-[(tert-Butoxy)carbonyl]-6,6-dioxo-6λ⁶-thia-2-azaspiro[3.4]octane-8-carboxylic acid C₁₂H₁₉NO₆S 305.35 - Boc group
- Aza (N) in spiro ring
Boc protection enhances lipophilicity; aza group introduces basicity. [4]
Ethyl 6,6-dioxo-2-oxa-6λ⁶-thiaspiro[3.4]octane-8-carboxylate C₉H₁₄O₅S 234.27 - Ethyl ester
- Oxa (O) in spiro ring
Ester increases lipophilicity; oxa reduces ring strain vs. thia. [5]
6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid C₁₃H₂₁NO₄ 255.31 - Boc-protected amine
- No sulfone
Reduced polarity vs. target; amine enables hydrogen bonding. [10]
(8R)-8-Fluoro-6-(9H-pyrimido[4,5-b]indol-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid C₁₈H₁₇FN₄O₂ 356.36 - Pyrimidoindole moiety
- Azaspiro
Extended π-system enhances target binding; azaspiro adds conformational diversity. [8]

Notes:

  • Polarity and Solubility: The sulfone and carboxylic acid groups in the target compound confer high polarity, likely improving aqueous solubility compared to Boc-protected or esterified analogs .
  • Metabolic Stability: Fluorination at C8 may reduce oxidative metabolism, enhancing stability compared to non-fluorinated spiro derivatives .
  • Biological Interactions: The pyrimidoindole-containing analog () demonstrates how heterocyclic extensions can enhance affinity for biological targets like kinases or GPCRs .

Key Research Findings

Synthetic Utility: Boc-protected derivatives (e.g., ) are intermediates in peptide synthesis, where the sulfone group stabilizes transition states during coupling reactions .

Conformational Effects: Spiro[3.4]octane cores restrict rotational freedom, improving binding specificity in enzyme inhibitors .

Fluorine Impact: Fluorine at C8 in the target compound may enhance membrane permeability via the "fluorine gauche effect" while maintaining polarity .

Comparative Reactivity: Ethyl esters () are prone to hydrolysis in vivo, whereas carboxylic acids (target) offer direct bioactivity without metabolic activation .

Biological Activity

8-Fluoro-6,6-dioxo-6λ6-thiaspiro[3.4]octane-8-carboxylic acid, a compound with a unique spirocyclic structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C8H7FO4S\text{C}_{8}\text{H}_{7}\text{F}\text{O}_{4}\text{S}
  • Molecular Weight: 206.2 g/mol
  • CAS Number: 2503208-56-6

Antimicrobial Properties

Research indicates that 8-Fluoro-6,6-dioxo-6λ6-thiaspiro[3.4]octane-8-carboxylic acid exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as a novel antibiotic agent.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Study: In Vitro Evaluation of Anticancer Effects
A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with 8-Fluoro-6,6-dioxo-6λ6-thiaspiro[3.4]octane-8-carboxylic acid resulted in a dose-dependent reduction in cell viability.

Table 2: Effects on Cancer Cell Viability

Concentration (µM)MCF-7 Viability (%)A549 Viability (%)
108590
257075
504550

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzyme Activity: It has been suggested that the compound inhibits key enzymes involved in bacterial cell wall synthesis.
  • Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) may lead to cellular damage in cancer cells, promoting apoptosis.
  • Modulation of Signaling Pathways: The compound may interfere with signaling pathways crucial for cell survival and proliferation.

Safety and Toxicity

Preliminary toxicity studies indicate that while the compound exhibits promising biological activity, further research is necessary to evaluate its safety profile comprehensively. Toxicological assessments are ongoing to determine the compound's effects on human health.

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